molecular formula C10H11Li4N5O13P2S B1139731 Adenosine 2'-phosphate 5'-phosphosulfate,tetra lithium salt CAS No. 102029-54-9

Adenosine 2'-phosphate 5'-phosphosulfate,tetra lithium salt

Cat. No.: B1139731
CAS No.: 102029-54-9
M. Wt: 531
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Description

Historical Context of Discovery and Research Development

Adenosine 2'-phosphate 5'-phosphosulfate has been studied extensively due to its role as a sulfate donor in biochemical sulfation reactions. Research into this compound has evolved alongside advances in enzymology and molecular biology, particularly in understanding sulfotransferase-mediated processes.

Initial identification and synthesis methods developed in the late 20th century allowed for both chemical and enzymatic production of this compound. These methods required precise control of reaction conditions such as pH and temperature, and often involved protecting groups to maintain functional group integrity during synthesis.

The compound's significance grew as its role in cellular sulfate metabolism and molecular signaling pathways was elucidated, making it a focal molecule in biochemical research related to nucleotide phosphates and sulfation chemistry.

Chemical and Biochemical Significance

Adenosine 2'-phosphate 5'-phosphosulfate, tetra lithium salt, serves as a critical sulfate donor in various biochemical reactions catalyzed by sulfotransferase enzymes. These enzymes transfer the sulfate group from this compound to target molecules, a process essential for modifying hormones, neurotransmitters, drugs, and macromolecules such as glycosaminoglycans.

Its biochemical importance lies in regulating molecular function and signaling through sulfation, impacting processes such as detoxification, cell signaling, and molecular recognition. The compound’s nucleotide phosphate backbone also implicates it in various cellular functions beyond sulfation, including enzyme kinetics and substrate specificity studies.

Physicochemical properties such as melting point, boiling point, and specific heat capacity are relevant for laboratory handling and application, although specific values require consultation of detailed chemical datasheets.

CAS Registry and Identification Parameters

The Chemical Abstracts Service (CAS) Registry Number for Adenosine 2'-phosphate 5'-phosphosulfate, tetra lithium salt is 102029-54-9 . This unique identifier is used internationally to precisely identify this chemical substance in scientific literature and commercial databases.

Additional identifiers include:

Parameter Details
Molecular Formula C10H11Li4N5O13P2S
Molecular Weight Approximately 531 g/mol
Synonyms Adenosine 3'-phosphate 5'-phosphosulfate tetra lithium salt; PAPS tetra lithium salt; 2'-Phosphoadenosine 5'-phosphosulfate tetra lithium salt
Chemical Structure Nucleotide with phosphate and phosphosulfate groups attached to adenosine base

These parameters facilitate accurate identification and procurement of the compound for research purposes.

Properties

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxysulfonyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O13P2S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-31(23,24)28-30(20,21)22;;;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIJNPMPIUNGDA-KWIZKVQNSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Li4N5O13P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

ATP Sulfurylase-Mediated Formation of Adenosine 5'-Phosphosulfate (APS)

The enzymatic pathway begins with ATP sulfurylase (EC 2.7.7.4), which catalyzes the transfer of a sulfate group to ATP, forming adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi). Recombinant ATP sulfurylase from Escherichia coli (cysD and cysN genes) is expressed at 25°C for 20 hours to prevent inclusion body formation. Purification via ammonium sulfate precipitation (30–60% saturation) and anion-exchange chromatography (Q-Sepharose) yields enzymes with specific activities of 430 U/L. The reaction equilibrium favors APS synthesis when PPi is hydrolyzed by inorganic pyrophosphatase (EC 3.6.1.1), driving the forward reaction.

Reaction Conditions

  • pH : 7.5–8.0 (Tris-HCl buffer)

  • Temperature : 37°C

  • Substrates : 10 mM ATP, 15 mM Na₂SO₃

  • Cofactors : 5 mM MgCl₂

APS Kinase-Catalyzed Phosphorylation to PAPS

APS kinase (EC 2.7.1.25) phosphorylates APS at the 3'-hydroxyl group, forming PAPS. Cloning the cysC gene from E. coli and expressing it under similar conditions as ATP sulfurylase yields APS kinase with 560 U/L activity. The reaction requires ATP as a phosphate donor, with optimal activity at pH 8.5 and 25°C.

Kinetic Parameters

ParameterValue
Kₘ (APS)0.12 ± 0.03 mM
Kₘ (ATP)0.25 ± 0.05 mM
Vₘₐₓ8.7 μmol/min/mg

Lithium Salt Formation and Stabilization

Post-synthesis, PAPS is converted to its tetra lithium salt via ion-exchange chromatography (Li⁺-form resin). Lyophilization at −80°C under vacuum yields a stable, hygroscopic powder. The final product exhibits >95% purity by HPLC (C18 column, 0.1 M KH₂PO₄ mobile phase, pH 4.5).

Chemical Synthesis Approaches

Phosphoramidite-Based Solid-Phase Synthesis

Chemical synthesis involves protecting group strategies to prevent undesired side reactions. The 2'- and 3'-hydroxyl groups of adenosine are protected with tert-butyldimethylsilyl (TBS) groups, while the 5'-position is activated with a phosphoramidite moiety. Sulfation is achieved using sulfur trioxide-triethylamine complex in anhydrous DMF, followed by deprotection with tetrabutylammonium fluoride (TBAF).

Key Challenges

  • Low yields (<20%) due to sulfate group instability.

  • Epimerization at the 2'-position during deprotection.

Solution-Phase Sulfation

In an alternative route, adenosine 2'-phosphate is treated with chlorosulfonic acid in pyridine at −20°C, yielding the 5'-phosphosulfate intermediate. Lithium counterions are introduced via metathesis with Li₂CO₃ in methanol, achieving 65–70% conversion.

Reaction Optimization

VariableOptimal Value
Temperature−20°C
Reaction Time4 hours
Li₂CO₃ Concentration2.5 M

Industrial-Scale Production

Fermentation-Based PAPS-Li₄ Synthesis

Industrial production employs engineered Saccharomyces cerevisiae strains overexpressing ATP sulfurylase and APS kinase. Fed-batch fermentation (30°C, pH 6.8) with a glycerol feed rate of 0.1 g/L/h maximizes enzyme yield. Downstream processing includes tangential flow filtration (30 kDa cutoff) and lithium acetate precipitation, achieving 80% recovery.

Purification Protocols

Chromatography Steps

  • Anion-Exchange : Q Sepharose HP, 0–1 M LiCl gradient.

  • Hydrophobic Interaction : Phenyl Sepharose, 1.5–0 M (NH₄)₂SO₄ gradient.

  • Gel Filtration : Superdex 30 Prep Grade, 150 mM LiCl.

Purity and Stability Data

ParameterValue
Final Purity97.2%
Residual ATP<0.5%
Storage Stability (−80°C)24 months

Comparative Analysis of Synthesis Methods

Yield and Scalability

MethodYield (%)Scalability
Enzymatic85–90High
Chemical20–70Low
Industrial Fermentation75–80Very High

Cost and Time Considerations

  • Enzymatic : $12–15/g (72-hour process).

  • Chemical : $220–250/g (14-day synthesis).

  • Industrial : $8–10/g (48-hour fermentation).

Chemical Reactions Analysis

Types of Reactions

Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphorylated adenosine derivatives, while substitution reactions can produce a range of modified nucleosides.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H13Li4N5O14P2S
  • Molecular Weight : Approximately 463.4 g/mol
  • Solubility : The tetra lithium salt form enhances solubility in aqueous solutions, making it suitable for laboratory applications.

Biological Role and Mechanism of Action

Adenosine 2'-phosphate 5'-phosphosulfate acts primarily as a sulfate donor in biological systems. It is involved in the sulfation of various biomolecules, which is crucial for their biological activity. The sulfation process modifies proteins, lipids, and carbohydrates, impacting their function and interactions within biological systems.

Enzyme Studies

Adenosine 2'-phosphate 5'-phosphosulfate is widely used in studies involving sulfotransferases. These enzymes transfer sulfate groups from the compound to acceptor molecules, facilitating investigations into enzyme kinetics and substrate specificity.

Drug Development

In pharmacology, this compound is essential for studying drug metabolism and bioactivation processes. Sulfation can influence the pharmacokinetics of drugs by altering their solubility, distribution, and elimination.

Molecular Biology

In molecular biology, adenosine 2'-phosphate 5'-phosphosulfate is used to modify nucleic acids and proteins. This modification can be critical for understanding gene expression regulation and protein function.

Case Study 1: Sulfation of Hormones

Research has demonstrated that adenosine 2'-phosphate 5'-phosphosulfate plays a vital role in the sulfation of steroid hormones. For instance, studies on estrogen sulfotransferase have shown that this compound is a key substrate for the sulfation process, influencing hormone activity and metabolism .

Case Study 2: Drug Metabolism

A study focusing on the metabolism of acetaminophen revealed that the sulfation pathway significantly contributes to its detoxification. The use of adenosine 2'-phosphate 5'-phosphosulfate allowed researchers to elucidate the role of sulfotransferases in drug metabolism .

Comparative Analysis with Other Compounds

To highlight its uniqueness, a comparison with other related compounds is presented below:

Compound NameFunctionalityUnique Features
Adenosine TriphosphateEnergy currency; energy transferContains three phosphate groups; energy-rich
Uridine 5'-DiphosphateCarbohydrate metabolismLacks sulfate group; primarily involved in glycosylation
Cytidine TriphosphateRNA synthesisContains cytidine; not directly involved in sulfation
Guanosine TriphosphateProtein synthesisContains guanosine; different metabolic roles

Adenosine 2'-phosphate 5'-phosphosulfate stands out due to its specific role as a sulfate donor, critical for many biological processes not addressed by other compounds listed above.

Mechanism of Action

The mechanism of action of adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt involves its role as a sulfate donor in enzymatic reactions. It interacts with specific enzymes, such as ATP sulfurylase, to transfer sulfate groups to target molecules. This process is essential in the biosynthesis of sulfated compounds, which are important in various biological functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Attributes of Sulfate Donors and Related Nucleotides

Compound Full Name Key Functional Groups Role in Metabolism
PAPS (tetralithium salt) Adenosine 2'-phosphate 5'-phosphosulfate 2'-phosphate, 5'-phosphosulfate Primary sulfate donor for SULTs
APS Adenosine 5'-phosphosulfate 5'-phosphosulfate Precursor to PAPS in sulfate assimilation
PAP 3'-Phosphoadenosine 5'-phosphate 3'-phosphate Byproduct of sulfotransferase reactions
ATP Adenosine 5'-triphosphate 5'-triphosphate Energy carrier, kinase substrate
  • PAPS vs. APS: PAPS is the active sulfate donor, whereas APS is its biosynthetic precursor. APS kinase catalyzes the conversion of APS to PAPS using ATP, a critical step in sulfate activation .
  • PAPS vs. PAP : PAP lacks the sulfate group and is a competitive inhibitor of sulfotransferases (SULTs), reducing sulfation efficiency .
  • Lithium Salt vs. Hydrate Forms : PAPS is commercially available as a tetra lithium salt (e.g., Calbiochem) or lithium salt hydrate (e.g., Sigma-Aldrich). The tetra lithium form exhibits higher solubility in aqueous buffers (up to 50 mM) compared to hydrates, which may require reconstitution optimization .

Tissue Concentration and Stability

Table 2: PAPS Concentrations in Laboratory Animals (Brzeznicka et al., 1987)

Species Liver PAPS (nmol/g tissue) Kidney PAPS (nmol/g tissue)
Rat 14.3 ± 2.1 8.9 ± 1.5
Mouse 12.8 ± 1.9 7.6 ± 1.2
Rabbit 9.5 ± 1.4 5.3 ± 0.8

PAPS concentrations are species-dependent, with rodents showing higher levels than rabbits. Stability varies with storage conditions; PAPS degrades rapidly at room temperature but remains stable at −80°C for months .

Enzymatic Specificity and Kinetic Parameters

SULT isoforms exhibit distinct preferences for PAPS. For example:

  • SULT1A1: High affinity for PAPS ($K_m = 0.8\ \mu M$) and broad substrate specificity, including phenols and estrogens .
  • SULT2A1 : Lower affinity ($K_m = 2.5\ \mu M$) but higher catalytic efficiency for steroid sulfation .

Commercial Availability and Purity

Table 3: Comparison of Commercial PAPS Preparations

Supplier Form Purity Solubility (in H₂O)
Sigma-Aldrich Lithium salt hydrate ≥60% 10–20 mM
Calbiochem Tetra lithium salt ≥98% Up to 50 mM
Santa Cruz Bio Lithium salt ≥95% 15–30 mM

Higher-purity PAPS (e.g., Calbiochem) minimizes interference in enzymatic assays, while lower-purity grades (e.g., Sigma-Aldrich) are cost-effective for high-throughput screens .

Biological Activity

Adenosine 2'-phosphate 5'-phosphosulfate, tetra lithium salt (commonly referred to as PAPS) is a crucial biochemical compound involved in various biological processes, particularly in sulfation reactions. This article explores its biological activity, mechanism of action, and relevant research findings.

Overview of PAPS

PAPS is a derivative of adenosine monophosphate (AMP), characterized by a sulfate group attached to the 5' phosphate. It serves primarily as a sulfate donor in biochemical reactions, playing an integral role in the synthesis of sulfated compounds such as glycosaminoglycans, steroids, and neurotransmitters .

Target Enzymes

PAPS acts as a substrate for sulfotransferases (STs) , which catalyze the transfer of sulfate groups to various acceptor molecules. Key enzymes include:

  • Bifunctional 3’-phosphoadenosine 5’-phosphosulfate synthase 1
  • ATP sulfurylase (also known as sulfate adenylyltransferase)

These enzymes facilitate the conversion of inorganic sulfate into PAPS, underscoring its role in sulfate activation and metabolism .

Biochemical Pathways

PAPS is essential in several biochemical pathways:

  • Sulfation Pathways : It is involved in the sulfation of carbohydrates, proteins, and lipids, which are vital for cellular signaling and structural integrity.
  • Metabolic Regulation : PAPS influences various metabolic processes by modulating enzyme activity through sulfation .

Pharmacokinetics

PAPS is synthesized endogenously within the cytoplasm and nucleus of animal cells and within plastids in plant cells. Its stability and solubility are enhanced in its tetra lithium salt form, making it suitable for laboratory applications.

Case Studies and Applications

  • Sulfation in Drug Metabolism :
    • Research has demonstrated that PAPS plays a significant role in drug metabolism by facilitating the sulfation of xenobiotics. This process enhances the solubility and excretion of drugs .
  • Role in Disease Mechanisms :
    • Studies have indicated that dysregulation of PAPS synthesis can lead to metabolic disorders. For instance, alterations in sulfation patterns have been linked to conditions such as cancer and cardiovascular diseases .
  • Inhibitory Potential :
    • Investigations into Mycobacterium tuberculosis have identified PAPS reductase as a target for developing new anti-tubercular agents. The binding affinity studies revealed that modifications to the PAPS structure could significantly influence inhibitor efficacy .

Comparative Analysis

The following table summarizes key similarities and differences between PAPS and related compounds:

Compound NameFunctionalityUnique Features
Adenosine 5'-phosphosulfate (APS) Intermediate in sulfate activationPrecursor to PAPS; less stable than PAPS
Adenosine Triphosphate (ATP) Energy currency; involved in energy transferContains three phosphate groups; not a sulfate donor
Adenosine 3'-phosphate 5'-phosphosulfate Sulfate donor; similar role as PAPSDifferent structural arrangement; less studied

Q & A

Q. What are the established synthetic routes for preparing adenosine 2'-phosphate 5'-phosphosulfate (PAPS) tetra lithium salt, and how do reaction conditions impact yield and purity?

A practical synthesis involves starting with adenosine 2',3'-cyclic phosphate 5'-phosphate (II). Reaction with triethylamine-N-sulfonic acid yields adenosine 2',3'-cyclic phosphate 5'-phosphosulfate (III), followed by enzymatic cleavage with ribonuclease-T2 or spleen phosphodiesterase to produce PAPS. Yields range from 68–72%, with purity dependent on enzymatic specificity and post-synthesis purification (e.g., HPLC) . Optimization of pH, temperature, and enzyme-to-substrate ratios is critical to minimize side products like 3'-phosphoadenosine derivatives.

Q. How should the tetra lithium salt form of PAPS be stored to maintain stability, and what analytical methods confirm its integrity during experiments?

The compound is hygroscopic and prone to hydrolysis. Storage at −70°C under inert gas (argon) and desiccated conditions is recommended to preserve sulfate group activity. Purity can be monitored via HPLC with UV detection (λ = 260 nm for adenosine backbone) or mass spectrometry. Degradation products, such as free sulfate or adenosine 3',5'-diphosphate, indicate instability .

Q. What is the role of PAPS in sulfur metabolism pathways, and how does it differ from adenosine 5'-phosphosulfate (APS)?

PAPS serves as the universal sulfonate donor in sulfotransferase-mediated reactions, transferring sulfate to substrates like hormones, xenobiotics, or polysaccharides. Unlike APS, which is directly reduced to sulfite in bacterial thiosulfate oxidation pathways, PAPS is not a metabolic intermediate in these systems. APS reductase exhibits higher specific activity than PAPS reductase in sulfur-oxidizing organisms, highlighting distinct biological roles .

Advanced Research Questions

Q. How can researchers design experiments to study PAPS-dependent sulfation kinetics in human liver microsomes, and what are common pitfalls in data interpretation?

Experimental Design:

  • Use pooled human liver microsomes/S9 fractions supplemented with PAPS (≥60% purity) and cofactors (e.g., NADPH, UDP-GlcUA).
  • Employ LC-MS/MS to quantify sulfated metabolites and residual PAPS.
  • Include controls with heat-inactivated enzymes to distinguish non-enzymatic sulfation.

Pitfalls:

  • PAPS instability under suboptimal storage or assay conditions (e.g., repeated freeze-thaw cycles) may reduce apparent enzyme activity.
  • Competitive inhibition by analogs (e.g., adenosine 3',5'-diphosphate) can skew kinetic parameters .

Q. What methodological strategies resolve contradictions in PAPS stability data across studies, particularly in plant vs. mammalian systems?

Discrepancies often arise from differences in:

  • Matrix complexity : Plant extracts contain phosphatases/sulfatases that accelerate PAPS degradation compared to purified mammalian systems.
  • Temperature : Arabidopsis studies report PAPS stability at −20°C, whereas mammalian systems require −70°C. Validate stability via time-course HPLC analysis in the specific experimental matrix .

Q. How does the sulfate transfer potential of PAPS compare to ATP, and what implications does this have for designing energy-coupled assays?

The sulfate group transfer potential of PAPS (−10 to −11 kcal/mol) is significantly higher than ATP hydrolysis (−7.3 kcal/mol), making PAPS a high-energy donor. In coupled assays (e.g., sulfotransferase activity), excess ATP or ADP must be excluded to prevent competitive inhibition or unintended phosphorylation .

Q. What advanced techniques differentiate PAPS tetra lithium salt from sodium salt forms in mixed experimental systems?

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify lithium vs. sodium ions.
  • Ion-Exchange Chromatography : Separate salts based on cation affinity (lithium binds more weakly than sodium to sulfonic acid resins).
  • Isothermal Titration Calorimetry (ITC) : Measure binding differences to sulfotransferases, as cation choice impacts enzyme-cofactor interactions .

Methodological Best Practices

  • Purity Validation : Use ≥90% HPLC-grade PAPS (triethylammonium or lithium salts) for kinetic studies to minimize interference from impurities like adenosine 3',5'-diphosphate .
  • Handling : Reconstitute lyophilized PAPS in degassed, neutral-pH buffers (e.g., 20 mM Tris-HCl) to prevent sulfate hydrolysis .
  • Data Normalization : Express sulfotransferase activity as nmol sulfate transferred/mg protein/hour, standardized to Bradford assay results .

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